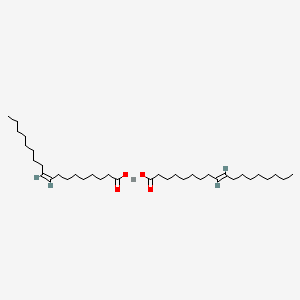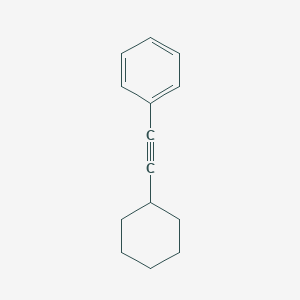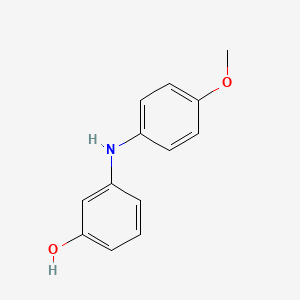
1-(Methoxymethyl)-4-methylbenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 4-Methylbenzyl methyl ether can be synthesized through the Williamson ether synthesis. This method involves the reaction of 4-methylbenzyl alcohol with methyl iodide in the presence of a strong base such as sodium hydride (NaH) or potassium hydroxide (KOH). The reaction typically proceeds via an S_N2 mechanism .
Industrial Production Methods: In industrial settings, the synthesis of 4-methylbenzyl methyl ether can be achieved through the acid-catalyzed dehydration of 4-methylbenzyl alcohol using sulfuric acid. This method is efficient for large-scale production .
Analyse Chemischer Reaktionen
Types of Reactions: 4-Methylbenzyl methyl ether undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 4-methylbenzaldehyde using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction of 4-methylbenzyl methyl ether can yield 4-methylbenzyl alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: It can undergo nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Hydroiodic acid (HI) or hydrobromic acid (HBr) in the presence of heat.
Major Products Formed:
Oxidation: 4-Methylbenzaldehyde.
Reduction: 4-Methylbenzyl alcohol.
Substitution: 4-Methylbenzyl halides.
Wissenschaftliche Forschungsanwendungen
4-Methylbenzyl methyl ether has several applications in scientific research:
Chemistry: It is used as a solvent and intermediate in organic synthesis.
Biology: It serves as a reagent in the synthesis of biologically active compounds.
Medicine: It is utilized in the development of pharmaceutical intermediates.
Industry: It is employed in the production of fragrances and flavoring agents
Wirkmechanismus
The mechanism of action of 4-methylbenzyl methyl ether involves its ability to undergo nucleophilic substitution reactions. The methoxy group can be protonated by strong acids, making it a good leaving group. This allows nucleophiles to attack the carbon atom, leading to the formation of various substituted products .
Vergleich Mit ähnlichen Verbindungen
Benzyl methyl ether: Similar structure but without the methyl group on the benzene ring.
4-Methoxybenzyl methyl ether: Similar structure but with a methoxy group instead of a methyl group.
Uniqueness: 4-Methylbenzyl methyl ether is unique due to the presence of both a methyl group and a methoxy group on the benzene ring, which influences its reactivity and applications in different chemical reactions .
Eigenschaften
CAS-Nummer |
27755-28-8 |
|---|---|
Molekularformel |
C9H12O |
Molekulargewicht |
136.19 g/mol |
IUPAC-Name |
1-(methoxymethyl)-4-methylbenzene |
InChI |
InChI=1S/C9H12O/c1-8-3-5-9(6-4-8)7-10-2/h3-6H,7H2,1-2H3 |
InChI-Schlüssel |
HNASEWFYPPRNKM-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)COC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![tert-Butyl ((7-nitro-1H-benzo[d]imidazol-2-yl)methyl)carbamate](/img/structure/B14117429.png)
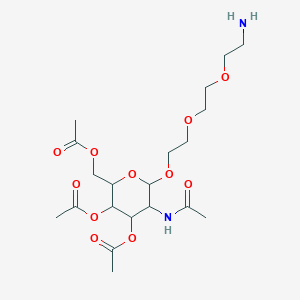
![1H-Benzimidazole-7-carboxylic acid, 2-ethoxy-1-[[2'-[[[(ethoxycarbonyl)oxy]amino]iminomethyl][1,1'-biphenyl]-4-yl]methyl]-, methyl ester](/img/structure/B14117438.png)
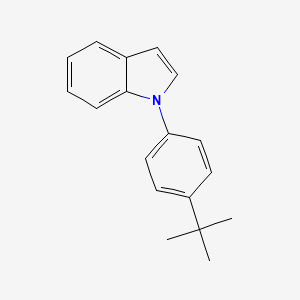
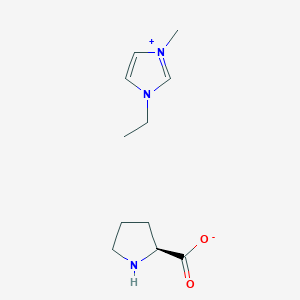
![5-Chloro-7-methyl-2,3-dihydro-1H-pyrido[3,4-B][1,4]oxazine](/img/structure/B14117456.png)
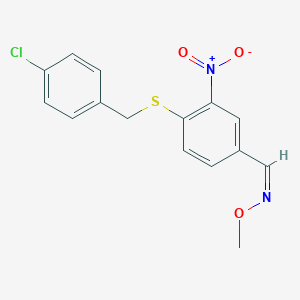
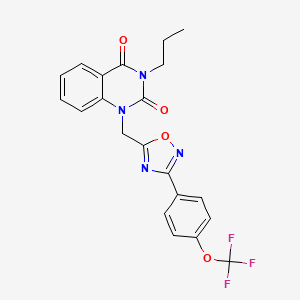

![N-(benzo[d][1,3]dioxol-5-yl)-2-((5-((2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)methyl)-4-(m-tolyl)-4H-1,2,4-triazol-3-yl)thio)acetamide](/img/structure/B14117484.png)
![3-[(2-chlorophenyl)methyl]-4-oxo-N-pentyl-2-sulfanylidene-1H-quinazoline-7-carboxamide](/img/structure/B14117486.png)
